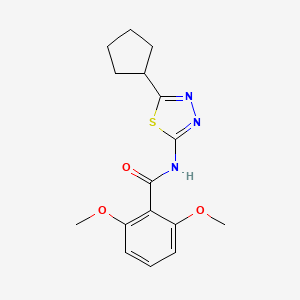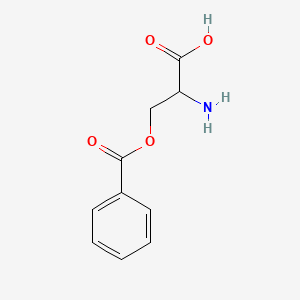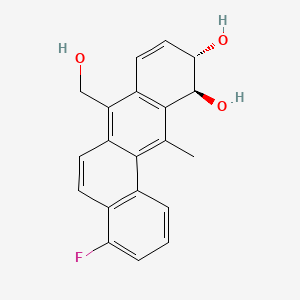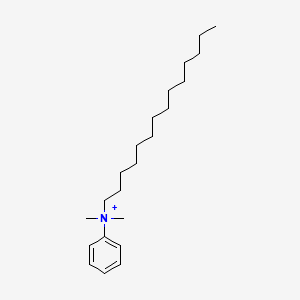![molecular formula C15H11BrO3 B14433663 [2-(4-Bromobenzoyl)phenyl]acetic acid CAS No. 77605-56-2](/img/structure/B14433663.png)
[2-(4-Bromobenzoyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Bromobenzoyl)phenyl]acetic acid is an organic compound with the molecular formula C15H12BrNO3. It is a derivative of phenylacetic acid, where a bromobenzoyl group is attached to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromobenzoyl)phenyl]acetic acid typically involves the bromination of phenylacetic acid followed by acylation. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromophenylacetic acid is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromobenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenylacetic acids.
Scientific Research Applications
[2-(4-Bromobenzoyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [2-(4-Bromobenzoyl)phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. By blocking the synthesis of prostaglandins, the compound reduces inflammation and pain. This mechanism is similar to that of other NSAIDs .
Comparison with Similar Compounds
Similar Compounds
Bromfenac: Another NSAID with a similar structure and mechanism of action.
Ibufenac: A related compound with anti-inflammatory properties.
Phenylacetic acid: The parent compound from which [2-(4-Bromobenzoyl)phenyl]acetic acid is derived
Uniqueness
This compound is unique due to its specific bromobenzoyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its efficacy as an anti-inflammatory agent and provides a basis for further chemical modifications to develop new therapeutic agents .
Properties
CAS No. |
77605-56-2 |
|---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
2-[2-(4-bromobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11BrO3/c16-12-7-5-10(6-8-12)15(19)13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2,(H,17,18) |
InChI Key |
WHDCGJQKYIIXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


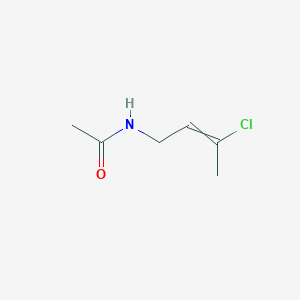
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
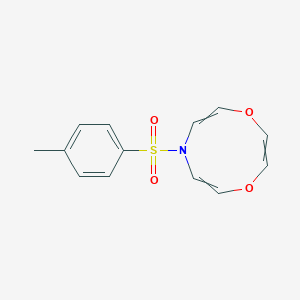
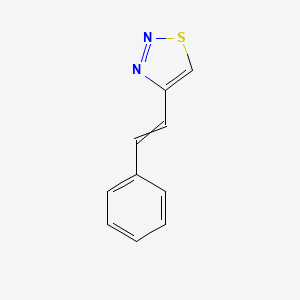
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

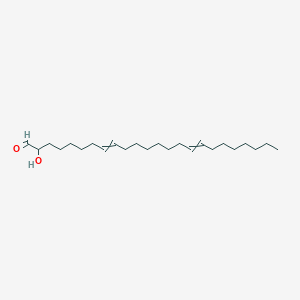

![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)

